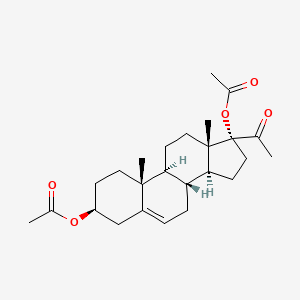

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen-containing functional groups.

Substitution: Compounds with different functional groups replacing the acetate groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Steroid Synthesis : This compound serves as a precursor in the synthesis of other steroidal compounds, facilitating the production of various biologically active steroids.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical transformations, including oxidation and reduction reactions.

Biology

- Cellular Signaling Studies : Research has indicated that this compound may play a role in cellular signaling pathways. Its interaction with steroid receptors can modulate gene expression and influence cellular functions.

- Cell Proliferation Studies : In vitro studies have demonstrated its potential to inhibit cell proliferation in certain cancer cell lines, suggesting anti-cancer properties .

Medicine

- Therapeutic Investigations : The compound is being investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer activities. Studies have shown that it can inhibit the proliferation of keratinocytes and melanoma cells, making it a candidate for further research in cancer treatment .

- Hormonal Modulation : Due to its steroidal nature, it may also be explored for its effects on hormonal modulation in various physiological processes.

Case Study 1: Anti-Cancer Properties

A study evaluated the effects of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) on human epidermal keratinocytes. It was found that the compound inhibited cell proliferation in a dose-dependent manner. The inhibition was associated with changes in gene expression related to cell cycle regulation . This suggests potential applications in skin cancer therapies.

Case Study 2: Hormonal Effects

In another investigation, the compound's interaction with steroid receptors was analyzed. The results indicated that it could modulate gene expression related to inflammation and cancer progression. This positions it as a valuable candidate for developing new treatments targeting hormonal pathways.

Wirkmechanismus

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 3beta,17alpha-Dihydroxypregn-5-en-20-one

- 3beta,16alpha-Dihydroxypregn-5-en-20-one

- 3beta,21-Dihydroxypregn-5-en-20-one

- 3beta,17alpha,21-Trihydroxypregn-5-en-20-one

Comparison: 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is unique due to its specific acetylation at the 3 and 17 positions. This modification can alter its biological activity and pharmacokinetic properties compared to other similar compounds. The presence of acetate groups can influence its solubility, stability, and interaction with biological targets, making it distinct from its non-acetylated counterparts .

Biologische Aktivität

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetic steroid compound that exhibits significant biological activity. This compound is structurally characterized by the presence of hydroxyl and acetate functional groups at the 3 and 17 positions of the pregnene backbone, which influences its pharmacological properties. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is . The acetate groups enhance its lipophilicity and stability, which are crucial for its biological activity. The compound can be represented as follows:

The mechanism of action primarily involves the binding of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) to steroid hormone receptors. This interaction modulates gene expression and influences various cellular functions. The compound's binding affinity to these receptors is critical for its biological effects, including:

- Hormonal Regulation: It mimics natural steroid hormones, influencing metabolic processes.

- Signal Transduction: It activates specific signaling pathways that regulate cell growth and differentiation.

Hormonal Effects

Research indicates that this compound exhibits estrogenic activity, making it a candidate for hormone replacement therapies. Its ability to bind to estrogen receptors allows it to exert effects similar to endogenous estrogens, potentially alleviating symptoms associated with menopause .

Anti-inflammatory Properties

Studies have suggested that 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It appears to induce apoptosis in certain cancer cell lines by modulating apoptotic pathways and enhancing the expression of pro-apoptotic proteins. This property could make it a valuable agent in cancer therapy.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the estrogenic activity in vitro. | Confirmed significant binding affinity to estrogen receptors. |

| Study 2 | Examined anti-inflammatory effects on macrophages. | Demonstrated reduced levels of TNF-alpha and IL-6 production. |

| Study 3 | Assessed anticancer properties on breast cancer cells. | Induced apoptosis through mitochondrial pathways. |

Comparative Analysis with Similar Compounds

A comparison with related steroid compounds highlights the unique biological profile of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate):

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3beta-hydroxypregn-5-en-20-one | Lacks acetate groups | Lower receptor binding affinity |

| Estradiol Acetate | Contains acetate at C-17 | Strong estrogenic effects but different pharmacokinetics |

| Testosterone Acetate | Acetate at C-17 | Androgenic activity; distinct therapeutic uses |

Eigenschaften

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYQTAVPLWZAFP-JNFBOQJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3517-38-2 | |

| Record name | (3β)-3,17-Bis(acetyloxy)pregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.